5-(4-Bromophenyl)-2,3-dihydro-1,3-oxazole-2-thione
Description
Properties
IUPAC Name |
5-(4-bromophenyl)-3H-1,3-oxazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNOS/c10-7-3-1-6(2-4-7)8-5-11-9(13)12-8/h1-5H,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZAFDFORIFNJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=S)O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-2,3-dihydro-1,3-oxazole-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the oxazole-thione ring under acidic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominated compounds and thiosemicarbazides.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-2,3-dihydro-1,3-oxazole-2-thione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium carbonate in polar aprotic solvents can facilitate nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted oxazole-thione derivatives, while oxidation and reduction can modify the functional groups on the oxazole ring .
Scientific Research Applications
Anticancer Activity
Several studies have demonstrated the anticancer potential of derivatives related to 5-(4-Bromophenyl)-2,3-dihydro-1,3-oxazole-2-thione. For instance, a series of 5-(2-hydroxyphenyl)-substituted derivatives were synthesized and evaluated for their anticancer activity by the National Cancer Institute. Among these compounds, several displayed significant activity against various cancer cell lines, with notable candidates identified as promising lead compounds in further studies .
Key Findings:
- Compounds 3j and 3k exhibited high anticancer activity compared to standard drugs like 5-fluorouracil and cyclophosphamide.
- These compounds were selected for extensive screening against a 60-cell panel assay, showing broad-spectrum efficacy across different cancer types.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Antimicrobial Activity Results:
| Compound | Activity Against | Reference |
|---|---|---|
| 3-c | Pseudomonas aeruginosa | |
| 3-f | Bacillus subtilis | |
| 3-a | Erwinia carotovora | |
| 3-e | Escherichia coli |
These findings suggest that modifications to the oxazole structure can enhance antibacterial efficacy, making it a candidate for further development in antimicrobial therapies.
Drug Development and Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions of synthesized derivatives with biological targets. For example, studies involving N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives revealed promising binding modes with receptors associated with antimicrobial and anticancer activities .
Molecular Docking Insights:
- The binding affinities and interactions were characterized using software such as Schrodinger.
- Active compounds demonstrated significant potential for drug development against resistant strains of bacteria and cancer cells.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step chemical reactions that yield various derivatives with distinct biological activities. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are commonly used to confirm the structures of synthesized compounds .
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-2,3-dihydro-1,3-oxazole-2-thione involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxazole-thione ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Core Heterocycle Variations
The compound’s oxazole core distinguishes it from other heterocycles like triazoles, oxadiazoles, and imidazoles. Key comparisons include:
- Oxadiazole Derivatives: 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thione (CAS: 1353977-08-8 ) shares the bromophenyl and thione groups but differs in ring structure (oxadiazole vs. oxazole). Oxadiazoles are known for anti-inflammatory activity (e.g., 59.5–61.9% inhibition at 20 mg/kg ), suggesting that the target compound may exhibit similar bioactivity if tested. 5-(6-Methyl-2-substituted-4-pyrimidinyloxymethyl)-2,3-dihydro-1,3,4-oxadiazole-2-thiones demonstrate substituent-dependent anti-inflammatory activity, with morpholinyl and methylthio groups enhancing efficacy .
- Pyridazinone and Imidazole Analogs: Pyridazinone derivatives with 4-bromophenyl groups act as FPR2 agonists (e.g., calcium mobilization in neutrophils ), while imidazole-thiones like 5-(4-Bromophenyl)-1-(4-chlorophenyl)-1,3-dihydro-2H-imidazole-2-thione (CAS: 1105190-16-6 ) illustrate how nitrogen positioning alters receptor specificity.
Substituent Effects
- Bromophenyl Position : The target compound’s 4-bromophenyl group contrasts with 5-(3-Bromophenyl)-2,3-dihydro-1,3-oxazole-2-thione (CAS: 898770-65-5 ), a positional isomer discontinued due to unspecified factors. Para-substitution likely improves steric accessibility for molecular interactions.
- Electron-Donating vs. Withdrawing Groups : Hydroxyphenyl-substituted oxadiazole-thiones show anticancer activity (MCF-7: IC₅₀ 32–104 μM ), whereas the target’s bromophenyl (electron-withdrawing) may prioritize anti-inflammatory or antimicrobial roles.
Physicochemical and Spectral Data
While direct data for the target compound are sparse, comparisons with analogs reveal trends:
*Inferred from analogous C=S stretches in triazole-thiones .
Biological Activity
5-(4-Bromophenyl)-2,3-dihydro-1,3-oxazole-2-thione (CAS Number: 65679-14-3) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H6BrNOS. The presence of the bromophenyl group is significant as it often enhances biological activity through structural modifications that influence pharmacokinetics and interactions with biological targets.
Anticancer Activity
Research has highlighted the potential of oxazole derivatives in cancer therapy. A study evaluating various thiazole and oxazole derivatives found that compounds similar to this compound exhibited promising anticancer properties. Specifically, derivatives were tested against a 60-cell panel assay by the National Cancer Institute (NCI), revealing broad-spectrum activity against multiple cancer cell lines.
Key Findings:
- Compounds Tested : The study included several derivatives with structural similarities to this compound.
- Activity : Notable anticancer activity was observed in compounds with similar moieties, suggesting that the oxazole ring is crucial for efficacy.
- Mechanism : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in tumor growth and proliferation .
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Several studies indicate that compounds containing thiazole and oxazole rings exhibit significant antibacterial and antifungal activities.
Research Insights:
- In Vitro Studies : Compounds derived from similar structures demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- Comparative Analysis : The antimicrobial activity of these compounds was often compared to standard antibiotics, showing comparable or superior efficacy in some cases .
Anti-inflammatory Activity
The anti-inflammatory properties of oxazole derivatives are supported by various studies. Compounds that include the oxazole moiety have shown significant inhibition of inflammatory markers in cell-based assays.
Case Study:
A recent study focused on newly synthesized benzothiazole derivatives with oxazole rings demonstrated:
- In Vivo Efficacy : These compounds exhibited substantial anti-inflammatory effects in animal models.
- Mechanism of Action : The anti-inflammatory activity was linked to the modulation of cytokine release and inhibition of inflammatory pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound.
| Structural Feature | Effect on Activity |
|---|---|
| Bromine Substitution | Enhances interaction with biological targets |
| Oxazole Ring | Essential for anticancer and antimicrobial activity |
| Phenyl Group | Influences lipophilicity and cellular uptake |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(4-bromophenyl)-2,3-dihydro-1,3-oxazole-2-thione, and how can reaction conditions be optimized to improve yield?
- Methodology : Multi-step synthesis typically involves cyclocondensation of thiourea derivatives with brominated precursors. For example, thiourea intermediates can react with 4-bromobenzaldehyde under acidic conditions to form the oxazole-thione ring. Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–80°C), and catalyst choice (e.g., p-toluenesulfonic acid). Yield improvements (>70%) are achieved via microwave-assisted synthesis or flow chemistry .
- Key Characterization : Confirm product purity via HPLC and structural validation using -/-NMR (e.g., δ 7.5–7.7 ppm for aromatic protons, δ 160–170 ppm for C=S) and FT-IR (C=S stretch at ~1200 cm) .
Q. How can spectroscopic techniques (NMR, FT-IR) resolve ambiguities in the structural assignment of oxazole-thione derivatives?
- Data Analysis : -NMR distinguishes between regioisomers by analyzing coupling patterns of aromatic protons. For example, para-substituted bromophenyl groups exhibit a singlet for symmetry-equivalent protons, whereas ortho/meta substitutions show doublets or multiplets. FT-IR identifies the C=S group (absent in oxazole-2-one analogs) and confirms hydrogen bonding via N-H stretches (~3200 cm) .
- Contradictions : Discrepancies in carbonyl vs. thiocarbonyl assignments are resolved using -NMR chemical shifts (C=O at ~165 ppm vs. C=S at ~180 ppm) .
Advanced Research Questions
Q. How do computational methods (DFT, molecular docking) predict the reactivity and bioactivity of this compound?
- DFT Applications : Geometry optimization at the B3LYP/6-311++G(d,p) level calculates bond lengths (C-S: ~1.68 Å) and electrostatic potential surfaces to predict nucleophilic/electrophilic sites. HOMO-LUMO gaps (~4.5 eV) indicate stability and charge-transfer interactions .
- Docking Studies : Molecular docking with COX-2 or CYP450 enzymes (PDB: 5KIR) evaluates binding affinities. The bromophenyl group enhances hydrophobic interactions, while the thione moiety may coordinate with metal ions in active sites .
Q. What crystallographic strategies address challenges in resolving disorder or twinning in oxazole-thione crystals?
- Software Tools : SHELXL (for small-molecule refinement) and WinGX (for data integration) are used to model disorder. For twinned data, the HKLF5 format in SHELXL applies twin laws (e.g., two-fold rotation) to refine overlapping reflections .
- Case Study : A 2020 study resolved disorder in a similar oxadiazole-thione derivative by partitioning anisotropic displacement parameters and applying restraints to C-Br bond lengths .
Q. How do substituent effects (e.g., bromo vs. methoxy groups) influence the anti-inflammatory activity of oxazole-thiones?
- Structure-Activity Relationship (SAR) : Bromine’s electron-withdrawing effect enhances electrophilicity, increasing inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in RAW264.7 macrophage assays. Comparative studies show bromophenyl derivatives exhibit ~2× higher activity than methoxy analogs (IC: 12 µM vs. 25 µM) .
- Mechanistic Insight : Thione sulfur participates in redox cycling, scavenging ROS (e.g., superoxide radicals) in LPS-induced inflammation models .
Data Interpretation and Contradictions
Q. How can conflicting results between experimental and computational vibrational spectra be reconciled?
- Case Example : A 2014 study compared experimental FT-IR (C=S stretch at 1215 cm) with DFT-predicted values (1230 cm). Discrepancies arise from solvent effects (computed in vacuum vs. experimental in KBr). Scaling factors (0.961–0.967) adjust harmonic frequencies to match anharmonic experimental data .
Q. What analytical techniques validate the stability of this compound under physiological conditions?
- Stability Assays :
- HPLC-MS : Monitors degradation products (e.g., hydrolysis to oxazole-2-one) in PBS (pH 7.4) at 37°C over 24 hours.
- DSC : Thermal decomposition peaks (T: 220–240°C) correlate with kinetic stability .
Methodological Tables
Table 1 : Comparative anti-inflammatory activity of oxazole-thione derivatives
| Compound | IC (µM) | Target Enzyme | Reference |
|---|---|---|---|
| 5-(4-Bromophenyl)-oxazole-thione | 12.3 ± 1.2 | COX-2 | |
| 5-(4-Methoxyphenyl)-analog | 24.8 ± 2.1 | COX-2 |
Table 2 : Key crystallographic parameters for oxazole-thione derivatives
| Parameter | Value | Software | Reference |
|---|---|---|---|
| R-factor | 0.032 | SHELXL-2018 | |
| Twin fraction | 0.45 | WinGX |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
